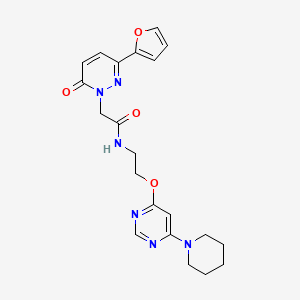

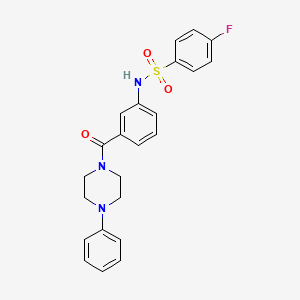

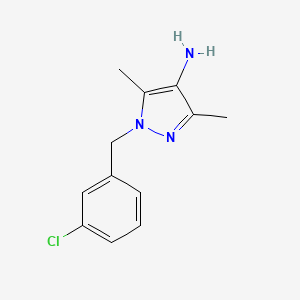

![molecular formula C8H10BrNS B2463627 N-[(5-bromothiophen-2-yl)methyl]prop-2-en-1-amine CAS No. 851452-55-6](/img/structure/B2463627.png)

N-[(5-bromothiophen-2-yl)methyl]prop-2-en-1-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“N-[(5-bromothiophen-2-yl)methyl]prop-2-en-1-amine” is a chemical compound with the molecular formula C8H10BrNS. It has a molecular weight of 232.14 . This compound is used for research purposes .

Molecular Structure Analysis

The InChI code for this compound is 1S/C6H8BrNS/c1-8-4-5-2-3-6(7)9-5/h2-3,8H,4H2,1H3 . This code provides a detailed description of the molecule’s structure, including the positions of the bromine, sulfur, and nitrogen atoms .Physical And Chemical Properties Analysis

“this compound” is predicted to have a melting point of 71.54°C and a boiling point of approximately 273.5°C at 760 mmHg . The compound’s density is predicted to be approximately 1.4 g/cm3 . The refractive index is predicted to be n20D 1.58 .科学的研究の応用

Catalytic Applications

- Transition Metal-Catalyzed Hydrolysis : N-[(5-bromothiophen-2-yl)methyl]prop-2-en-1-amine derivatives have been used in the study of palladium-catalyzed hydrolysis. Ahmad et al. (2019) synthesized Schiff bases from 4-methylpyridin-2-amine and 3-bromothiophene-2-carbaldehyde, which were further used in Suzuki coupling reactions, yielding products with hydrolyzed imine linkages. This study provides insights into the mechanistic aspects of transition metal-catalyzed hydrolysis of imines (Ahmad et al., 2019).

Synthesis and Biochemistry

- Monoamine Oxidase Inhibition : A class of compounds, including derivatives of this compound, has been studied for their inhibitory activity towards human monoamine oxidase (hMAO). Mathew et al. (2016) synthesized a series of brominated thienyl chalcones, showing competitive, selective, and reversible inhibition toward hMAO-B, demonstrating potential therapeutic applications (Mathew et al., 2016).

Chemical Synthesis

- Synthesis of N-Methyl- and N-Alkylamines : The compound has been involved in the synthesis of N-methyl- and N-alkylamines, as reported by Senthamarai et al. (2018). Using nitrogen-doped, graphene-activated nanoscale Co3O4-based catalysts, an efficient reductive amination process was developed for the synthesis of these amines (Senthamarai et al., 2018).

Molecular Structure and Crystallography

- Crystal Structure Analysis : Geiger et al. (2014) focused on the crystal structure analysis of a compound similar to this compound, providing insights into its molecular arrangement and interactions (Geiger et al., 2014).

Antimicrobial and Cytotoxic Activity

- Synthesis and Bioactivity of Azetidine-2-one Derivatives : Noolvi et al. (2014) synthesized 1-methyl-N-((substituted-phenylmethylidene)-1H-benzimidazol-2-amines, which were evaluated for anti-bacterial and cytotoxic properties. This research contributes to the understanding of the antimicrobial and cytotoxic potential of such compounds (Noolvi et al., 2014).

Electronic and Optical Properties

- Non-Linear Optical Properties and Reactivity : Rizwan et al. (2021) explored the synthesis of (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline derivatives and their non-linear optical properties. This study provides valuable information on the electronic structure and potential applications in materials science (Rizwan et al., 2021).

Anticancer Activity

- Anticancer Potential : Research on Schiff bases related to this compound demonstrated effectiveness in cytotoxic activity against certain cancer cell lines. This area of study reveals the potential of these compounds in cancer research and therapy (S. M et al., 2022).

Safety and Hazards

This compound is associated with several hazard statements, including H302, H312, H315, H318, H332, and H335 . These codes indicate that the compound may be harmful if swallowed or in contact with skin, may cause skin and eye irritation, and may cause respiratory irritation . Safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

特性

IUPAC Name |

N-[(5-bromothiophen-2-yl)methyl]prop-2-en-1-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BrNS/c1-2-5-10-6-7-3-4-8(9)11-7/h2-4,10H,1,5-6H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTPVZMZASIFZRM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCNCC1=CC=C(S1)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BrNS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

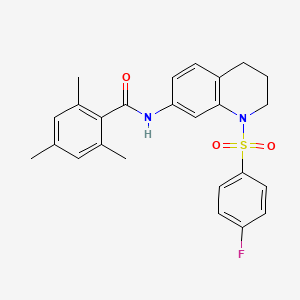

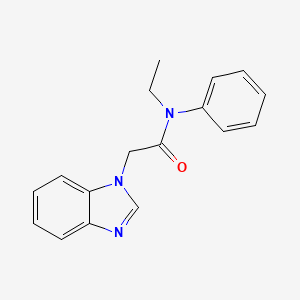

![5-(3,4-dihydroisoquinolin-2(1H)-yl)-2-[4-(pyrrolidin-1-ylsulfonyl)phenyl]-1,3-oxazole-4-carbonitrile](/img/structure/B2463544.png)

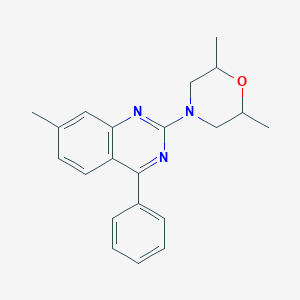

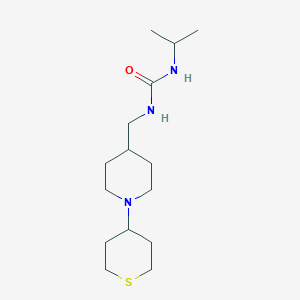

![N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-4-phenoxybenzamide](/img/structure/B2463545.png)

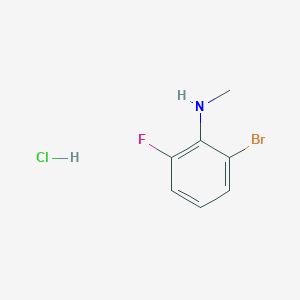

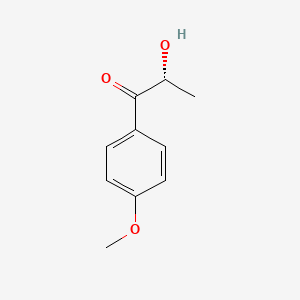

![(4-(4,7-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(1-(methylsulfonyl)piperidin-2-yl)methanone](/img/structure/B2463549.png)